molecular formula C22H20F2N6O4S B11607691 2-[4-[(3,4-Difluorobenzoyl)carbamothioyl]piperazin-1-yl]-8-ethyl-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid

2-[4-[(3,4-Difluorobenzoyl)carbamothioyl]piperazin-1-yl]-8-ethyl-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B11607691
M. Wt: 502.5 g/mol
InChI Key: HREGVEAJKXHWDN-UHFFFAOYSA-N
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Description

2-(4-{[(3,4-Difluorophenyl)formamido]methanethioyl}piperazin-1-yl)-8-ethyl-5-oxo-5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrido[2,3-d]pyrimidine core with a piperazine ring and a difluorophenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(3,4-difluorophenyl)formamido]methanethioyl}piperazin-1-yl)-8-ethyl-5-oxo-5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine ring: This step involves the reaction of the pyrido[2,3-d]pyrimidine intermediate with a piperazine derivative.

    Attachment of the difluorophenyl group: This is typically done through a nucleophilic substitution reaction, where the difluorophenyl group is introduced using a suitable electrophile.

    Formylation and thiolation: The final steps involve the formylation of the amine group followed by thiolation to introduce the methanethioyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanethioyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the piperazine ring can provide additional binding sites. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-difluorophenyl)pyridine
  • 2-[(3,4-difluorophenyl)formamido]acetic acid

Uniqueness

Compared to similar compounds, 2-(4-{[(3,4-difluorophenyl)formamido]methanethioyl}piperazin-1-yl)-8-ethyl-5-oxo-5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid stands out due to its complex structure, which combines multiple functional groups and heterocycles

Properties

Molecular Formula

C22H20F2N6O4S

Molecular Weight

502.5 g/mol

IUPAC Name

2-[4-[(3,4-difluorobenzoyl)carbamothioyl]piperazin-1-yl]-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C22H20F2N6O4S/c1-2-28-11-14(20(33)34)17(31)13-10-25-21(26-18(13)28)29-5-7-30(8-6-29)22(35)27-19(32)12-3-4-15(23)16(24)9-12/h3-4,9-11H,2,5-8H2,1H3,(H,33,34)(H,27,32,35)

InChI Key

HREGVEAJKXHWDN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC(=C(C=C4)F)F)C(=O)O

Origin of Product

United States

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